Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate
Overview
Description
Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate is a chemical compound with the molecular formula C₈H₁₁F₂NO₂ and a molecular weight of 191.17 g/mol . This compound is characterized by its bicyclic structure, which includes a seven-membered ring containing nitrogen and two fluorine atoms. It is primarily used in research and development, particularly in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing nitrogen and fluorine atoms, followed by esterification to introduce the methyl ester group . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps to meet the stringent quality standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in various substituted derivatives .
Scientific Research Applications
Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying biological processes and interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-2-carboxylate
- Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-3-carboxylate
Uniqueness
Methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate is unique due to its specific bicyclic structure and the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 3,3-difluoro-7-azabicyclo[2.2.1]heptane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2NO2/c1-13-6(12)7-3-2-5(11-7)8(9,10)4-7/h5,11H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYFFUBMQKMWPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(N1)C(C2)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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